molecular formula C14H13BO3 B13996834 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol

7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B13996834
M. Wt: 240.06 g/mol
InChI Key: PEJPERPEBCGITJ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the oxaborole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in the structure imparts unique reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the following steps:

    Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable precursor to introduce the benzyloxy group.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the oxaborole ring. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the heterocyclic structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include automated purification systems to streamline the production.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxaborole ring or the benzyloxy group.

    Substitution: The benzyloxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol involves the inhibition of specific enzymes, such as phosphodiesterase-4 (PDE4). The compound binds to the catalytic domain of PDE4, inhibiting its activity and reducing the production of pro-inflammatory cytokines . This action helps in mitigating inflammatory responses and is beneficial in treating conditions like psoriasis and atopic dermatitis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its ability to inhibit PDE4 with high specificity makes it a valuable compound in medicinal chemistry, particularly for treating inflammatory skin conditions.

Properties

Molecular Formula

C14H13BO3

Molecular Weight

240.06 g/mol

IUPAC Name

1-hydroxy-7-phenylmethoxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C14H13BO3/c16-15-14-12(10-18-15)7-4-8-13(14)17-9-11-5-2-1-3-6-11/h1-8,16H,9-10H2

InChI Key

PEJPERPEBCGITJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2OCC3=CC=CC=C3)O

Origin of Product

United States

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